CH5138303 Demonstrates Optimized Water Solubility: A 646 μM Benchmark Critical for Formulation and Oral Bioavailability
CH5138303 exhibits improved water solubility of 646 μM, a critical physicochemical parameter that distinguishes it from poorly soluble first-generation Hsp90 inhibitors. This value was achieved through deliberate optimization during the lead development program [1]. For comparison, the natural product geldanamycin, a prototype Hsp90 inhibitor, has a reported aqueous solubility of approximately 2–7 μg/mL, which corresponds to a concentration of roughly 3.5–12.5 μM, making CH5138303 approximately 50- to 180-fold more soluble [2].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 646 μM |
| Comparator Or Baseline | Geldanamycin (reported as ~2–7 μg/mL, equivalent to ~3.5–12.5 μM) |
| Quantified Difference | Approximately 50- to 180-fold higher solubility for CH5138303 |
| Conditions | Aqueous solubility measurement; exact method not fully detailed but reported as improved relative to earlier series leads. |
Why This Matters
For procurement and scientific selection, this high solubility eliminates the need for complex formulation vehicles (e.g., Cremophor EL) often required for less soluble Hsp90 inhibitors like 17-AAG, thereby simplifying in vivo dosing and reducing potential vehicle-associated toxicities [3].
- [1] Ohno A, et al. Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen-6-yl)-1,3,5-triazines as novel Hsp90 inhibitors. Bioorg Med Chem. 2014;22(1):441-449. doi:10.1016/j.bmc.2013.11.019 View Source
- [2] Kitson RRA, Moody CJ. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead for the Development of Anticancer Agents. In: Inhibitors of Molecular Chaperones as Therapeutic Agents. Royal Society of Chemistry; 2013:1-38. View Source
- [3] Sydor JR, et al. Development of 17-allylamino-17-demethoxygeldanamycin (17-AAG) for the treatment of cancer. Proc Natl Acad Sci U S A. 2006;103(50):18910-18915. doi:10.1073/pnas.0609615103 View Source
